molecular formula C17H36O B072759 1-Heptadecanol CAS No. 1454-85-9

1-Heptadecanol

Cat. No.: B072759
CAS No.: 1454-85-9
M. Wt: 256.5 g/mol
InChI Key: GOQYKNQRPGWPLP-UHFFFAOYSA-N
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Description

. It is a long-chain alcohol that is solid at room temperature and has a melting point of approximately 54°C . This compound is commonly used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptadecanol can be synthesized through the reduction of heptadecanoic acid (margaric acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of heptadecanoic acid or its esters. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 1-Heptadecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Acid chlorides, alkyl halides, and other reagents.

Major Products:

    Oxidation: Heptadecanoic acid.

    Reduction: Heptadecane.

    Substitution: Various esters, ethers, and other derivatives.

Properties

IUPAC Name

heptadecan-1-ol
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InChI

InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3
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InChI Key

GOQYKNQRPGWPLP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCO
Source PubChem
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Molecular Formula

C17H36O
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DSSTOX Substance ID

DTXSID3051460
Record name Heptadecan-1-ol
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Molecular Weight

256.5 g/mol
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Physical Description

Crystalline lump; [Alfa Aesar MSDS]
Record name 1-Heptadecanol
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Vapor Pressure

0.00000261 [mmHg]
Record name 1-Heptadecanol
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CAS No.

1454-85-9, 52783-44-5
Record name 1-Heptadecanol
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Synthesis routes and methods

Procedure details

1-octadecanol; 2-methyl-1-undecanol; 2-propyl-1-nonanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of heptadecanol?

A1: Heptadecanol has a molecular formula of C17H36O and a molecular weight of 256.47 g/mol.

Q2: Does spectroscopic data provide information about the structure of heptadecanol?

A: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial in elucidating the structure of heptadecanol. NMR helps determine the carbon and hydrogen framework, while MS provides information about the molecular mass and fragmentation pattern, confirming its identity. []

Q3: How does heptadecanol perform under high pressure?

A: Differential thermal analysis (DTA) studies reveal that under high pressure (up to 250 MPa), heptadecanol exhibits a transition to a rotator phase before melting. This rotator phase's existence range expands with increasing pressure. Interestingly, unlike long-chain n-paraffins, the phase transition lines of heptadecanol diverge with increasing pressure, and no triple point is observed. []

Q4: Can heptadecanol be used in membrane technology?

A: Yes, heptadecanol can be utilized as a conditioning agent in integrally skinned asymmetric polyimide membranes. These membranes find application in nanofiltration processes, particularly in the presence of organic solvents. []

Q5: Does heptadecanol exhibit any catalytic properties?

A: While heptadecanol itself may not be a catalyst, research indicates its potential role in influencing catalytic processes. For example, in the pyrolysis of olive pomace, using marble sludge (rich in calcium compounds) as a catalyst led to the formation of bio-oil containing heptadecanol, suggesting its involvement in the complex reactions occurring during pyrolysis. []

Q6: Have there been any computational studies on heptadecanol?

A: While specific computational studies focusing solely on heptadecanol might be limited in the provided research, related studies shed light on its behavior. For example, molecular modeling studies on similar long-chain alcohols illustrate the impact of chain length and chirality on their molecular packing and interactions. []

Q7: How does the structure of heptadecanol relate to its properties?

A: The long hydrophobic chain of 17 carbon atoms and the terminal hydroxyl group in heptadecanol dictate its physical properties like melting point and water solubility. The presence of the hydroxyl group allows for intermolecular hydrogen bonding, influencing its behavior in monolayers and its interaction with water molecules. [, ]

Q8: What analytical techniques are commonly used to characterize heptadecanol?

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying heptadecanol in complex mixtures. It separates the different components of the mixture based on their volatility and then identifies them based on their mass-to-charge ratio. This technique has been used to identify heptadecanol in essential oils, plant extracts, and other natural product mixtures. [, , , , , , , , , ]

Q9: How is heptadecanol quantified in a sample?

A: A study developed and validated a gas chromatography/mass spectrometry method for the determination of α- and ß-2,7,11-cembratriene-4,6-diols in tobacco using heptadecanol as an internal standard. This highlights its utility in analytical method development and validation for quantifying other compounds. []

Q10: What is the role of High-Performance Liquid Chromatography (HPLC) in analyzing heptadecanol?

A: While GC-MS is commonly used, researchers have developed a novel reversed-phase HPLC method with a refractive index detector for determining trace levels of unsulfated alcohols, including heptadecanol, in Sodium Lauryl Sulfate raw material. This method offers a valuable alternative for analyzing heptadecanol, especially in specific applications where HPLC might be more suitable. []

Q11: What are the applications of heptadecanol?

A11: Heptadecanol finds diverse applications, including:

  • Evaporation Control: It is a key component in formulations designed to reduce water evaporation from reservoirs and lakes. []
  • Cosmetics and Pharmaceuticals: As a fatty alcohol, it is used as an emollient, emulsifier, and thickening agent in various formulations. [, ]
  • Research: It serves as a model compound in studies investigating monolayer behavior, surface properties, and phase transitions. [, , , ]
  • Agriculture: Research suggests its potential as a biopesticide due to its antifeedant activity against certain insect pests. [, ]
  • Food Industry: It has been identified as a potential flavor marker precursor in coffee fermentation. []

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